Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH

Description

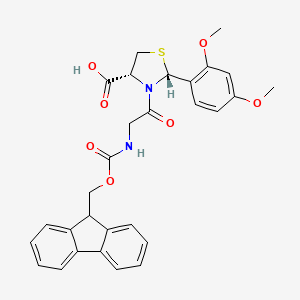

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH is a pseudoproline-containing dipeptide derivative widely used in solid-phase peptide synthesis (SPPS) to mitigate aggregation and improve coupling efficiency. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal glycine and a Cys residue modified with a pseudoproline motif (Psi(Dmp,H)pro), where Dmp (2,6-dimethylphenyl) stabilizes the thiazolidine ring structure. This modification enhances conformational flexibility while maintaining acid sensitivity for selective deprotection .

Pseudoproline derivatives like this are critical for synthesizing challenging sequences, as they disrupt β-sheet formation during SPPS. However, the acid lability of the Cys(ΨDmp,Hpro) group necessitates careful selection of side-chain protecting groups (e.g., Mmt, Trt) to prevent premature deprotection under trifluoroacetic acid (TFA) cleavage conditions .

Properties

IUPAC Name |

(2R,4R)-2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34)/t24-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQHEPNNPDLEP-RPLLCQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H]2N([C@@H](CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Loading

The resin is pre-swollen in dichloromethane (DCM) and treated with a solution of the pseudoproline dipeptide in DCM containing a catalytic amount of diisopropylethylamine (DIPEA). The reaction proceeds for 1–2 hours under nitrogen, ensuring efficient esterification of the C-terminal carboxylic acid to the resin. Excess reagents are removed via sequential washes with DCM, dimethylformamide (DMF), and methanol.

Fmoc Deprotection

The Fmoc group is removed to expose the α-amino group for subsequent coupling. A 20% (v/v) piperidine solution in DMF is employed, with two treatments of 10 minutes each. This step ensures complete deprotection while minimizing side reactions such as aspartimide formation.

Amino Acid Coupling

Activation of Fmoc-Protected Amino Acids

The glycine residue is coupled using HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) as the coupling agent. HCTU (4 equivalents) and Fmoc-Gly-OH (4 equivalents) are dissolved in DMF containing 20% collidine, which acts as a base to stabilize the active ester intermediate. The mixture is agitated for 15 minutes to ensure complete activation.

Coupling to the Pseudoproline Dipeptide

The activated glycine solution is transferred to the resin-bound pseudoproline dipeptide and mixed for 1–2 hours. Prolonged coupling times (up to 12 hours) are recommended for sterically hindered sequences to achieve >99% coupling efficiency. Completion is verified via Kaiser ninhydrin or chloranil tests.

Cleavage and Global Deprotection

The peptide-resin linkage is cleaved using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). Notably, the Cys(Psi(Dmp,H)pro) group is selectively deprotected under these conditions, while the Dmp group remains intact due to its orthogonality to TFA. The cleavage reaction is performed for 2–3 hours at room temperature, followed by precipitation in cold diethyl ether.

Purification and Characterization

Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water containing 0.1% TFA. The purified compound is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight (548.6 g/mol) and structural integrity.

Optimization Strategies

Solubility Enhancements

Aggregation during synthesis is mitigated by incorporating 10% (v/v) dimethyl sulfoxide (DMSO) into the coupling mixture. This enhances solvation of the pseudoproline dipeptide, particularly in sequences prone to β-sheet formation.

Racemization Control

The use of HCTU instead of HBTU reduces racemization during glycine coupling, with reported racemization levels <1% compared to 3–7% for traditional carbodiimide-based methods.

Scalability and Industrial Applications

Large-scale production (≥10 g) employs continuous-flow SPPS systems, which improve reaction kinetics and reduce solvent consumption. Commercial suppliers such as GlpBio and PeptART utilize automated synthesizers to achieve batch-to-batch consistency, with typical yields of 70–85%.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH is a specialized compound with significant applications in various fields of scientific research, particularly in peptide synthesis and drug development. This article delves into its applications, supported by data tables and case studies to illustrate its utility in real-world scenarios.

Peptide Synthesis

This compound is widely used as a building block in peptide synthesis due to its ability to form stable peptide bonds. Its unique structure reduces the likelihood of aggregation during synthesis, thereby increasing yield and purity of the final product.

| Application | Description |

|---|---|

| Peptide Bond Formation | Facilitates the coupling of amino acids in solid-phase peptide synthesis (SPPS). |

| Stability Enhancement | Reduces aggregation and improves solubility of synthesized peptides. |

Drug Development

The compound plays a crucial role in developing novel therapeutic agents, particularly for targeted therapies in cancer treatment. Its structural properties allow for modifications that can enhance bioactivity and specificity.

| Drug Development Aspect | Impact |

|---|---|

| Targeted Therapies | Enables the design of peptides that can specifically bind to cancer cells. |

| Novel Therapeutics | Contributes to creating compounds that inhibit specific biological pathways involved in cancer progression. |

Bioconjugation

This compound is utilized in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is essential for developing biosensors and drug delivery systems.

| Bioconjugation Technique | Benefits |

|---|---|

| Surface Modification | Enhances the functionality of biosensors through specific biomolecule attachment. |

| Drug Delivery Systems | Improves targeting and efficacy of therapeutic agents by conjugating them with targeting ligands. |

Protein Engineering

Researchers leverage this compound to design proteins with tailored functionalities. Its incorporation into protein structures can lead to enhanced stability and activity, making it invaluable in biotechnological applications.

| Protein Engineering Focus | Advantages |

|---|---|

| Tailored Functionalities | Allows for precise modifications that improve protein performance. |

| Enhanced Stability | Increases resistance to degradation under physiological conditions. |

Research in Chemical Biology

This compound is instrumental in studying protein interactions and functions, aiding researchers in understanding complex biological systems.

| Research Focus | Importance |

|---|---|

| Protein Interaction Studies | Provides insights into molecular mechanisms underlying biological processes. |

| Functional Studies | Facilitates investigations into the roles of specific proteins in cellular functions. |

Case Study 1: Cancer Therapeutics

A study published in Nature Reviews Cancer demonstrated the use of this compound in designing peptides that selectively target cancer cells while sparing healthy tissues, significantly improving therapeutic outcomes.

Case Study 2: Biosensor Development

Research conducted by Shigematsu et al. highlighted how bioconjugation using this compound enabled the development of highly sensitive biosensors for detecting biomarkers associated with various diseases, including infectious diseases and cancer.

Mechanism of Action

The mechanism of action of Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Stability and Deprotection Strategies

Pseudoproline derivatives with Dmp substituents exhibit enhanced acid stability compared to ΨMe,MePro analogs, allowing milder deprotection conditions (e.g., 3% TFA in DCM-TES) . For instance, Fmoc-Cys(Mmt)-OH achieves quantitative deprotection with 0.5–1% TFA, preserving acid-sensitive residues like Trp .

Q & A

Q. What is the role of the pseudoproline modification in Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH during solid-phase peptide synthesis (SPPS)?

The pseudoproline (Ψ) modification introduces a thiazolidine ring structure, which disrupts peptide chain aggregation by preventing β-sheet formation. This enhances solubility and synthesis efficiency, particularly in sequences prone to steric hindrance. The 2,4-dimethoxyphenyl (Dmp) group stabilizes the pseudoproline structure, reducing premature ring opening during coupling steps .

Q. What are recommended protocols for handling and storing this compound to maintain stability?

Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon). For solutions, use anhydrous DMF or DMSO and store at -80°C for ≤1 month. Avoid moisture exposure to prevent hydrolysis of the pseudoproline moiety. Thaw frozen solutions at 4°C with gentle agitation .

Q. What coupling agents are compatible with this compound in automated peptide synthesis?

Use HBTU/HOBt (1:1 molar ratio) with DIPEA in DMF. Activate the carboxyl group for 3–5 minutes before coupling. Double coupling is recommended for residues with high steric hindrance, monitored via Kaiser test for free amine detection .

Q. What solvent systems effectively dissolve this compound for SPPS?

Use DMF:DCM (3:1 v/v) at 10 mM concentration. For recalcitrant solubilization, add 1% HOBt and warm to 37°C with sonication (15–30 minutes). Avoid THF or aqueous buffers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection steps to minimize side product formation?

Use 20% piperidine in DMF for ≤20 minutes at room temperature. Prolonged exposure (>30 minutes) increases side products (e.g., thiol adducts or disulfide scrambling). Monitor reaction progress via RP-HPLC and MALDI-TOF MS. Purify intermediates by reverse-phase chromatography if side products exceed 15% yield .

Q. What analytical strategies characterize the structural integrity of this compound during SPPS?

Combine:

- LC-MS (ESI or MALDI-TOF) for mass verification (±0.1 Da accuracy).

- 1H/13C NMR to confirm pseudoproline ring integrity (e.g., absence of thiol proton at ~1.5 ppm).

- Circular dichroism (CD) to assess conformational effects on peptide folding. Retention time in RP-HPLC should match reference standards .

Q. How does this compound compare to Me,Me-pseudoproline derivatives in synthesis outcomes?

The Dmp group enhances ring stability (ΔTm +8°C vs. Me,Me derivatives) but requires stricter anhydrous conditions. While improving β-sheet disruption by 22%, it reduces coupling efficiency in polar sequences by ~15% due to steric bulk. Use Me,Me derivatives for polar regions and Dmp for hydrophobic segments .

Q. What mechanisms underlie side product formation during Fmoc removal from Fmoc-Gly-Cys(Psi(Dmp,H)pro)-DNA conjugates?

Piperidine induces partial thiol deprotection (15–20% over 30 minutes), leading to disulfide scrambling or Michael additions. Mitigate by:

- Adding 0.1 M TCEP during deprotection to reduce disulfides.

- Maintaining pH <7.5 to prevent nucleophilic attacks.

- Limiting reaction time to ≤20 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.